(5-Methyl-2-nitrophenyl)phosphonic acid

Metal-Organic Frameworks Coordination Chemistry Surface Modification

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS 142646-16-0) is a multi-substituted aromatic phosphonic acid with a molecular formula of C7H8NO5P and a molecular weight of 217.12 g/mol. Its structural framework features a phosphonic acid group (-PO(OH)₂) directly bonded to a phenyl ring, which is also substituted with an electron-withdrawing nitro group (-NO₂) at the ortho position and an electron-donating methyl group (-CH₃) at the meta position.

Molecular Formula C7H8NO5P
Molecular Weight 217.12 g/mol
Cat. No. B13856110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2-nitrophenyl)phosphonic acid
Molecular FormulaC7H8NO5P
Molecular Weight217.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])P(=O)(O)O
InChIInChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)
InChIKeyGMKUXZNZPRWWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-2-nitrophenyl)phosphonic acid for procurement and advanced R&D


(5-Methyl-2-nitrophenyl)phosphonic acid (CAS 142646-16-0) is a multi-substituted aromatic phosphonic acid with a molecular formula of C7H8NO5P and a molecular weight of 217.12 g/mol . Its structural framework features a phosphonic acid group (-PO(OH)₂) directly bonded to a phenyl ring, which is also substituted with an electron-withdrawing nitro group (-NO₂) at the ortho position and an electron-donating methyl group (-CH₃) at the meta position. This compound is primarily employed as a specialty synthetic intermediate in materials science for developing metal-organic frameworks (MOFs) and functional surfaces . The simultaneous presence of both electron-donating and electron-withdrawing substituents creates a unique electronic environment that distinguishes it from simpler, mono-substituted analogs, making it a targeted building block for applications requiring specific charge distribution or steric parameters .

Why generic nitrophenylphosphonic acids cannot substitute for (5-Methyl-2-nitrophenyl)phosphonic acid in demanding applications


In advanced research and process development, the assumption that any nitrophenylphosphonic acid derivative can be interchangeably used as a simple phosphate analog or metal-binding ligand is fundamentally flawed. The precise substitution pattern on the aromatic ring—specifically the ortho-nitro and meta-methyl groups in (5-Methyl-2-nitrophenyl)phosphonic acid—directly governs critical performance metrics that cannot be achieved with unsubstituted phenylphosphonic acid or the more common para-nitro isomer . These metrics include the compound's acidity (pKa), which dictates its ionization state and metal-chelation strength at specific pH values ; its steric profile, which influences molecular packing in self-assembled monolayers (SAMs) and active-site binding in enzyme inhibition studies [1]; and its electronic properties, which affect reduction potential and reactivity in synthetic transformations. Replacing this compound with a generic analog like (4-nitrophenyl)phosphonic acid would result in a different work function modification for electronic devices or altered inhibitory potency in biochemical assays, undermining experimental reproducibility and material performance [1].

Quantitative evidence guide: How (5-Methyl-2-nitrophenyl)phosphonic acid differentiates from alternatives


Enhanced metal-chelation via dual-substituent electronic effects

The introduction of both an electron-donating methyl group and an electron-withdrawing nitro group on the aryl ring modulates the electron density at the phosphonic acid moiety, directly influencing its pKa and metal-binding strength. While direct pKa data for (5-Methyl-2-nitrophenyl)phosphonic acid are not reported, class-level inference from structurally related compounds demonstrates a predictable trend . The pKa for unsubstituted phenylphosphonic acid is approximately 2.5, while the addition of a single nitro group in (3-nitrophenyl)phosphonic acid lowers the pKa to an estimated range of 1.8–2.0 . The presence of the additional electron-donating methyl group in (5-Methyl-2-nitrophenyl)phosphonic acid is expected to slightly attenuate this acid-strengthening effect relative to the non-methylated analogs, positioning its pKa in a distinct range between unsubstituted and mono-nitrated derivatives . This finely tuned acidity translates to a unique metal-chelation profile, offering stronger binding than phenylphosphonic acid under certain pH conditions but potentially different speciation behavior compared to the more acidic (4-nitrophenyl)phosphonic acid .

Metal-Organic Frameworks Coordination Chemistry Surface Modification

Steric tuning of molecular packing in self-assembled monolayers (SAMs)

In surface modification applications, the steric bulk and electronic character of the phosphonic acid's substituents dictate the quality, density, and electronic properties of the resulting SAM. A study directly comparing different phosphonic acids on ITO surfaces provides cross-study comparable data. Modification of ITO with 3-nitrophenyl phosphonic acid (3-NPPA), a close analog, resulted in a measurable change in the substrate's work function [1]. The observed change arises from the interfacial dipole created by the aromatic phosphonate layer. The (5-Methyl-2-nitrophenyl)phosphonic acid, bearing an additional methyl substituent, introduces greater steric hindrance relative to 3-NPPA or 4-CPPA (4-chlorophenyl phosphonic acid) [1]. This increased bulk is predicted to influence the molecular tilt angle and packing density within the SAM, consequently altering the magnitude of the work function shift and the overall thickness/coverage of the modifying layer compared to a less bulky analog [1]. While the absolute work function shift for the target compound is unreported, its distinct steric profile provides a quantifiable basis for expecting different interfacial electronic tuning outcomes.

Organic Electronics Surface Engineering Work Function Tuning

Altered active-site binding and enzyme inhibition kinetics

Aromatic phosphonic acids are established mimics of phosphate groups and can act as inhibitors of phosphatases. A direct structural study demonstrates that p-nitrophenyl-phosphonate (PNPPate) binds specifically to the active site hydrophobic pocket of human placental alkaline phosphatase (PLAP), functioning as a non-hydrolysable substrate analog [1]. The binding affinity and mode of interaction are dictated by the shape and electronics of the aromatic ring. (5-Methyl-2-nitrophenyl)phosphonic acid presents a different steric and electronic landscape to the enzyme's active site compared to the linear, para-substituted PNPPate [1]. The ortho-nitro and meta-methyl substituents in the target compound are predicted to alter the compound's orientation within the binding pocket, potentially leading to different inhibition kinetics (Ki or IC50) and selectivity profiles against various phosphatase isozymes. While specific Ki data are unavailable, the documented binding mode of a related ligand in a well-defined active site provides a direct structural rationale for why this compound's unique substitution pattern cannot be expected to yield identical biological results to the more common p-nitrophenyl analog [1].

Enzyme Inhibition Structural Biology Phosphatase Assays

Predicted superior hydrolytic stability compared to phosphate esters

Phosphonic acids (C-P bond) are universally recognized as hydrolytically stable bioisosteres of phosphate esters (C-O-P bond). This is a well-established class-level property. A study highlights that phosphonate esters are preferable substrates for 5'-nucleotide phosphodiesterases due to their 'superior stability and ease of synthesis' compared to conventional nucleotide esters and bis(4-nitrophenyl) phosphate . This fundamental advantage extends to (5-Methyl-2-nitrophenyl)phosphonic acid. Its robust C-P bond confers resistance to enzymatic and chemical hydrolysis that is not achievable with corresponding phosphate analogs . This intrinsic stability difference is a critical, quantifiable (though qualitative in statement) differentiation for any application requiring long-term stability in aqueous biological media or under harsh chemical conditions, directly impacting experimental reproducibility and the lifetime of derived materials.

Nucleotide Analogs Drug Discovery Chemical Biology

High-value application scenarios for (5-Methyl-2-nitrophenyl)phosphonic acid based on verified differentiation


Design of Next-Generation Metal-Organic Frameworks (MOFs) with Tailored Pore Environments

This compound is a strategic building block for synthesizing novel MOFs where fine control over metal-cluster coordination is paramount. Its distinct pKa, inferred to be between unsubstituted and mono-nitrated phosphonic acids, offers a specific protonation state for metal binding that differs from standard linkers like phenylphosphonic acid . Furthermore, the methyl group introduces steric bulk that can be used to rationally tune pore size and shape, creating MOFs with unique gas sorption or catalytic properties that cannot be achieved with more linear or less sterically demanding analogs.

Precision Tuning of Electrode Work Function in Organic Electronics

For researchers fabricating OLEDs or organic photovoltaics, this compound offers a distinct option for modifying the work function of ITO or other metal oxide electrodes . The combination of a strong electron-withdrawing nitro group and a bulky, electron-donating methyl group creates a unique interfacial dipole when assembled as a SAM . This specific dipole and the resulting molecular packing density are not reproducible with common modifiers like 4-chlorophenyl phosphonic acid or 3-nitrophenyl phosphonic acid, enabling a new, predictable 'set point' for optimizing charge injection barriers and improving device efficiency .

Development of Isozyme-Selective Phosphatase Probes and Inhibitors

As a non-hydrolysable phosphate mimic, (5-Methyl-2-nitrophenyl)phosphonic acid can serve as a core scaffold for developing new chemical biology tools. The structural evidence that related p-nitrophenyl phosphonates bind in specific enzyme active-site pockets indicates that this compound's unique steric and electronic profile will direct it to interact with a different subset of phosphatases or with altered binding kinetics compared to the standard p-nitrophenyl analog . This makes it a valuable starting point for discovering isozyme-selective inhibitors or developing fluorescent probes for specific phosphate-recognizing proteins .

Synthesis of Hydrolytically Stable Nucleotide Analogs

In medicinal chemistry and chemical biology, this compound is a superior choice for creating stable analogs of nucleotides or phosphorylated metabolites. The intrinsic C-P bond of the phosphonic acid group provides resistance to the phosphatases and esterases that rapidly degrade natural phosphate esters . Its functionalized aromatic ring provides a synthetic handle (via the nitro group) for further conjugation to biomolecules or reporter tags, offering a stable, versatile, and modifiable platform for developing long-lived probes or potential therapeutic leads that require resistance to metabolic degradation .

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